molecular formula C13H10FNO B177053 3-fluoro-N-phenylbenzamide CAS No. 1629-09-0

3-fluoro-N-phenylbenzamide

Cat. No. B177053
CAS RN: 1629-09-0
M. Wt: 215.22 g/mol
InChI Key: STGITJSNRGHAQZ-UHFFFAOYSA-N
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Description

3-fluoro-N-phenylbenzamide is a chemical compound with the linear formula C13H10FNO . It has a molecular weight of 215.229 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 3-fluoro-N-phenylbenzamide can be achieved from carbon monoxide and 1-Fluoro-3-iodobenzene and Aniline .


Molecular Structure Analysis

The molecular structure of 3-fluoro-N-phenylbenzamide consists of 13 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . The InChI representation of the molecule is InChI=1S/C13H10FNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-N-phenylbenzamide include a molecular weight of 215.22 g/mol . It has a computed XLogP3 value of 2.7, indicating its lipophilicity . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . The exact mass and monoisotopic mass of the compound are 215.074642105 g/mol .

Scientific Research Applications

Crystal Structure Analysis

3-Fluoro-N-phenylbenzamide has been studied for its crystal structures. Suchetan et al. (2016) reported the crystal structure of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, highlighting dihedral angles between benzene rings, which is significant in understanding molecular interactions and stability (Suchetan et al., 2016).

Chemical Synthesis and Characterization

Groendyke et al. (2016) described a method for amide-directed fluorination of C-H bonds mediated by iron, using N-fluoro-2-methylbenzamides. This research contributes to the development of new methods for chemical synthesis involving fluorinated compounds, including 3-fluoro-N-phenylbenzamide (Groendyke, AbuSalim, & Cook, 2016).

Antiviral Activity Studies

Ji et al. (2013) synthesized and tested a series of N-phenylbenzamide derivatives, including compounds related to 3-fluoro-N-phenylbenzamide, for their anti-EV 71 activities. They found some of these compounds effective against the EV 71 strains at low micromolar concentrations (Ji et al., 2013).

Quantum Chemical Studies

Bourass et al. (2016) conducted a study on the structure-activity relationship of N-phenylbenzamide and N-phenylacetophenone, using quantum chemical calculations. This research provides insights into the electronic and energy properties of molecules including 3-fluoro-N-phenylbenzamide (Bourass, El Ghalia, Ouammou, & Bouachrine, 2016).

Catalysis and Organic Reactions

Research by Koike and Akita (2016) discusses the use of fluoromethylating reagents, including 3-fluoro-N-phenylbenzamide, in photoredox catalysis for fluoromethylation of carbon-carbon multiple bonds. This work contributes to the field of synthetic organic chemistry, particularly in the synthesis of organofluorine compounds (Koike & Akita, 2016).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

3-fluoro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGITJSNRGHAQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287641
Record name 3-fluoro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-phenylbenzamide

CAS RN

1629-09-0
Record name 1629-09-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51890
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-fluoro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
RC Krupa - 2023 - researchrepository.wvu.edu
In recent years, transition metal-mediated decarbonylation reactions have emerged as an alternative to conventional cross-coupling methods due to the advantages associated with the …
Number of citations: 0 researchrepository.wvu.edu
J Zhang, Y Hou, Y Ma, M Szostak - The Journal of Organic …, 2018 - ACS Publications
A general Pd-catalyzed synthesis of amides by oxidative aminocarbonylation of arylsilanes under mild conditions was accomplished for the first time. The reaction is promoted by a …
Number of citations: 33 pubs.acs.org
G Hong, AN Aruma, X Zhu, S Wu, L Wang - Synthesis, 2016 - thieme-connect.com
Described herein is the use of N=N double bond of azobenzene as both directing group and radical acceptor in one-reaction protocol for the first time. An efficient pathway for the Pd-…
Number of citations: 10 www.thieme-connect.com
D Brzezinski - 2020 - ruor.uottawa.ca
Amides are one of the most common functional groups in biological systems and in bioactive molecules. Arguably the most direct way to form amides is via the condensation of an …
Number of citations: 2 ruor.uottawa.ca
G Hong, S Wu, X Zhu, D Mao, L Wang - Tetrahedron, 2016 - Elsevier
An efficient and metal-free method has been developed for the direct synthesis of amides from readily available azobenzenes reacting with aroyl surrogates such as alcohols, …
Number of citations: 18 www.sciencedirect.com
J Wang, X Yin, J Wu, D Wu, Y Pan - Tetrahedron, 2013 - Elsevier
A series of benzanilide compounds were synthesized through copper-catalyzed tandem reactions. With the assistance of ionic liquid as phase transfer catalyst, aryl halides, and nitriles …
Number of citations: 33 www.sciencedirect.com
YC Teo, FF Yong, IK Ithnin, SHT Yio… - European Journal of …, 2013 - Wiley Online Library
… 3-Fluoro-N-phenylbenzamide (5a):23 Following the general procedure, 3-fluorobenzamide (205 mg, 1.47 mmol) and iodobenzene (0.246 mL, 2.21 mmol) provided the coupled product. …
H Sahoo, S Mukherjee, GS Grandhi… - The Journal of …, 2017 - ACS Publications
A copper-catalyzed selective C–N cross-coupling has been developed based on chelation-assisted amidation of readily available aryl boronic acids at room-temperature under open-…
Number of citations: 47 pubs.acs.org
AA Kadam, T Metz, Y Qian… - Catalytic methods for …, 2019 - Iowa State University
Number of citations: 2

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